molecular formula C13H18N2OS B8061203 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone

2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone

Cat. No.: B8061203
M. Wt: 250.36 g/mol
InChI Key: NFXHTHDPYFWSEU-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]Decan-8-Yl(Thiophen-3-Yl)Methanone is a complex organic compound characterized by a spirocyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid and an appropriate amine under reflux conditions in toluene. The reaction is facilitated by a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone is unique due to the presence of both nitrogen and sulfur atoms in its structure, which can impart distinct chemical and biological properties. Its specific configuration allows for unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c16-12(11-1-8-17-9-11)15-6-3-13(4-7-15)2-5-14-10-13/h1,8-9,14H,2-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXHTHDPYFWSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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